molecular formula C7H10ClNO2S B13618156 1-(2-Cyanopropyl)cyclopropane-1-sulfonyl chloride

1-(2-Cyanopropyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13618156
M. Wt: 207.68 g/mol
InChI Key: ZCGSOZQLLDBOPN-UHFFFAOYSA-N
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Description

1-(2-Cyano-2-methylethyl)cyclopropane-1-sulfonyl chloride is a chemical compound with a unique structure that includes a cyclopropane ring, a cyano group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyano-2-methylethyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropanesulfonyl chloride with a suitable cyano-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyano-2-methylethyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Addition Reactions: The cyano group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out at room temperature or under mild heating.

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various addition products depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Cyano-2-methylethyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-cyano-2-methylethyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The cyano group can participate in addition reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Cyano-2-methylethyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group on a cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.68 g/mol

IUPAC Name

1-(2-cyanopropyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C7H10ClNO2S/c1-6(5-9)4-7(2-3-7)12(8,10)11/h6H,2-4H2,1H3

InChI Key

ZCGSOZQLLDBOPN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CC1)S(=O)(=O)Cl)C#N

Origin of Product

United States

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